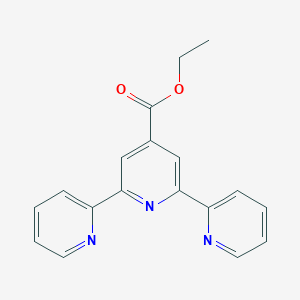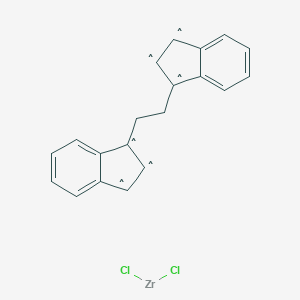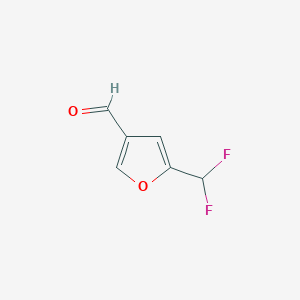
2-溴-5,6-二氯-1H-苯并咪唑
描述
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole include a molecular weight of 265.92 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 181. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .科学研究应用
抗病毒应用
“2-溴-5,6-二氯-1-(β-d-呋喃核糖基)苯并咪唑(BDCRB)”是人类巨细胞病毒(HCMV)的一种有效且选择性的抑制剂。然而,由于体内代谢速度快,它缺乏临床应用价值 .
抗菌应用
抗分枝杆菌应用
咪唑衍生物也表现出抗分枝杆菌的特性,使其可能在治疗结核病等疾病中发挥作用 .
抗炎应用
已发现咪唑化合物具有抗炎特性,这可能对治疗各种炎症性疾病有益 .
抗肿瘤应用
咪唑衍生物在肿瘤学领域显示出潜力,因为它们表现出抗肿瘤活性 .
抗糖尿病应用
咪唑化合物也与抗糖尿病活性有关,表明其在糖尿病管理中的潜在用途 .
抗氧化应用
抗真菌应用
作用机制
Target of Action
The primary target of 2-bromo-5,6-dichloro-1H-benzimidazole, also known as 2-bromo-5,6-dichloro-1H-1,3-benzodiazole, is the Human Cytomegalovirus (HCMV) . HCMV is a type of herpesvirus that can cause a wide range of symptoms and complications, including fever, fatigue, and muscle aches. In severe cases, it can lead to pneumonia, encephalitis, and even death .
Mode of Action
2-Bromo-5,6-dichloro-1H-benzimidazole acts as a selective inhibitor of HCMV . It works by blocking the maturational cleavage of high-molecular-weight DNA . This prevents the virus from replicating and spreading, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the DNA replication pathway of the HCMV . By blocking the maturational cleavage of the viral DNA, it prevents the formation of new viral particles. This disrupts the life cycle of the virus and inhibits its ability to infect new cells .
Pharmacokinetics
It is known that the compound has arapid in vivo metabolism , which may limit its clinical utility
Result of Action
The result of the compound’s action is a significant reduction in HCMV replication . This can alleviate the symptoms and complications associated with HCMV infection.
Action Environment
The action of 2-bromo-5,6-dichloro-1H-benzimidazole can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the strain of HCMV can all affect the compound’s efficacy . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
2-bromo-5,6-dichloro-1H-benzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes and proteins. It has been shown to interact with human cytomegalovirus (HCMV) by inhibiting the cleavage and packaging of viral DNA . This compound’s interaction with viral DNA polymerase is crucial, as it prevents the formation of new viral genomes, thereby inhibiting viral replication . Additionally, 2-bromo-5,6-dichloro-1H-benzimidazole has been studied for its potential to inhibit other enzymes involved in DNA synthesis and repair .
Cellular Effects
The effects of 2-bromo-5,6-dichloro-1H-benzimidazole on various cell types and cellular processes are profound. In human cells, this compound has been observed to disrupt normal cell function by interfering with DNA replication and transcription . It impacts cell signaling pathways, leading to altered gene expression and cellular metabolism . For instance, in studies involving HCMV-infected cells, 2-bromo-5,6-dichloro-1H-benzimidazole effectively inhibited viral replication, demonstrating its potential as an antiviral agent .
Molecular Mechanism
At the molecular level, 2-bromo-5,6-dichloro-1H-benzimidazole exerts its effects through specific binding interactions with biomolecules. It binds to the active site of viral DNA polymerase, inhibiting its activity and preventing the synthesis of viral DNA . This inhibition is achieved through competitive binding, where 2-bromo-5,6-dichloro-1H-benzimidazole competes with natural substrates for the enzyme’s active site . Additionally, this compound has been shown to induce changes in gene expression by interfering with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-5,6-dichloro-1H-benzimidazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on viral replication over extended periods . In vitro studies have shown that the antiviral effects of 2-bromo-5,6-dichloro-1H-benzimidazole are reversible upon removal of the compound, indicating its potential for controlled therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-bromo-5,6-dichloro-1H-benzimidazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses effectively inhibit viral replication without causing significant toxicity . At higher doses, the compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
2-bromo-5,6-dichloro-1H-benzimidazole is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes metabolic processing by liver enzymes, leading to the formation of various metabolites . These metabolites can influence the compound’s overall efficacy and toxicity profile . Understanding the metabolic pathways of 2-bromo-5,6-dichloro-1H-benzimidazole is crucial for predicting its behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, 2-bromo-5,6-dichloro-1H-benzimidazole is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its antiviral effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-bromo-5,6-dichloro-1H-benzimidazole is primarily within the nucleus, where it interacts with viral DNA polymerase and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization of 2-bromo-5,6-dichloro-1H-benzimidazole is essential for its antiviral activity, as it allows the compound to effectively inhibit viral replication at its source .
属性
IUPAC Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMBKQTCPNSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

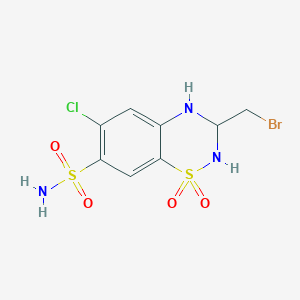
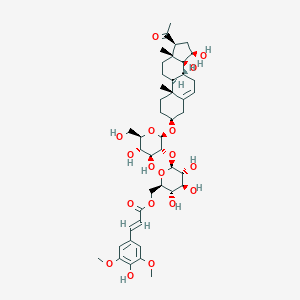

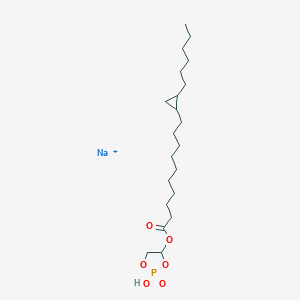


![5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione](/img/structure/B114846.png)

